molecular formula C14H15BrN2 B1458368 (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine CAS No. 1416336-80-5

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Cat. No. B1458368
M. Wt: 291.19 g/mol
InChI Key: LZEUMOOFGXDTTG-SNVBAGLBSA-N
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Description

“(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine” is an organic compound that contains nitrogen . It has a molecular weight of 291.19 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine” consists of a bromophenyl group, an amine group, and a phenylethyl group . The InChI code for this compound is 1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1 .

Scientific Research Applications

Synthesis and Catalysis

A significant application of related compounds involves their role in catalysis and synthesis methodologies. For example, butyldimethyl(1-phenylethyl)ammonium bromide has been identified as an efficient catalyst for the synthesis of α-amino phosphonates, demonstrating the utility of similar compounds in facilitating multi-component reactions (K. R. Reddy et al., 2005). Similarly, palladium-Xantphos complexes have been utilized in the selective amination of polyhalopyridines, offering a pathway to synthesize amino-substituted aromatic compounds with high yield and chemoselectivity (Jianguo Ji et al., 2003).

Organic Synthesis and Drug Development

Another application is found in the synthesis of potential therapeutic agents. An efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, highlights the role of similar chiral amines in achieving high stereo-selectivity in complex organic synthesis (Sharon D. Boggs et al., 2007).

Material Science and Polymer Modification

Compounds related to (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine have been employed in the modification of polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including aromatic amines, have shown improved swelling properties and thermal stability, indicating potential applications in biotechnology and medicine (H. M. Aly & H. L. A. El-Mohdy, 2015).

Structural and Mechanistic Studies

Furthermore, studies on molecular cocrystals and interactions between amines and other chemical entities shed light on the structural and dynamic aspects of chemical interactions. Investigations into the cocrystals of thiadiazol-2-amines with carboxylic acids have provided insights into hydrogen bonding patterns and molecular stability, contributing to our understanding of molecular assembly and interaction mechanisms (Graham Smith & D. Lynch, 2013).

properties

IUPAC Name

4-bromo-2-N-[(1R)-1-phenylethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUMOOFGXDTTG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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